molecular formula C10H15N3O2S B2963111 (E)-ethyl 2-(((dimethylamino)methylene)amino)-4-methylthiazole-5-carboxylate CAS No. 324779-10-4

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-methylthiazole-5-carboxylate

Cat. No. B2963111
CAS RN: 324779-10-4
M. Wt: 241.31
InChI Key: ZYELCRSYGFBHOA-IZZDOVSWSA-N
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Description

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-methylthiazole-5-carboxylate is a chemical compound with a molecular formula of C11H16N4O2S. It is commonly known as DMAMCL or DMAMC. This compound is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

Thiazolecarboxylic Acid Derivatives Synthesis

The synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives involves acylation, methylation, and subsequent conversion into esters. This process yields compounds like 2-dimethylaminoformimino derivatives, highlighting the versatility of thiazolecarboxylic acid derivatives in chemical synthesis (Dovlatyan et al., 2004).

Transformations into Substituted Pyridines

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate derivatives can be transformed with aromatic amines or monosubstituted hydrazines to yield 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating the compound's utility in creating structurally diverse pyridine derivatives (Albreht et al., 2009).

Antimicrobial Activity and 3D QSAR Analysis

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. This study also involved a structure-activity relationship analysis using 3D QSAR, providing insights into the molecular features contributing to antimicrobial efficacy (Desai et al., 2019).

properties

IUPAC Name

ethyl 2-[(E)-dimethylaminomethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-5-15-9(14)8-7(2)12-10(16-8)11-6-13(3)4/h6H,5H2,1-4H3/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYELCRSYGFBHOA-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N=CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)/N=C/N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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